molecular formula C₁₈H₂₀Br₂O₂ B1140861 4,16a-Dibromoestrone CAS No. 81072-41-5

4,16a-Dibromoestrone

Número de catálogo: B1140861
Número CAS: 81072-41-5
Peso molecular: 428.16
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,16a-Dibromoestrone is a synthetic estrogenic compound derived from estrone, a natural estrogen hormone found in humans and animals. It has been extensively studied for its potential therapeutic and toxic effects. The molecular formula of this compound is C18H20Br2O2, and its molecular weight is 428.16 .

Métodos De Preparación

The preparation of 4,16a-Dibromoestrone typically involves the bromination of estrone acetate. The process begins with the bromination of estrone acetate in chloroform with bromine in the presence of a few drops of an ethanolic solution of hydrogen bromide as a reaction initiator . This reaction leads to a mixture of acetates of 16α-bromo-16β-bromo-, and 16,16-dibromoestrone in a ratio of 63:28:9 . The products are then chromatographed on silica gel to isolate this compound .

Análisis De Reacciones Químicas

Alkaline Hydrolysis

Controlled hydrolysis of 4,16α-Dibromoestrone produces hydroxy-ketone intermediates:

  • Reaction with NaOH : Treatment with 1.2 equivalents of NaOH in aqueous pyridine selectively removes the 16α-bromine atom, yielding 16α-hydroxy-17-ketone (4a) without ketol rearrangement .

  • Mechanism : Nucleophilic displacement of bromide by hydroxide ion occurs at C-16, stabilized by the electron-withdrawing effect of the adjacent carbonyl group .

Key Observation : Prolonged hydrolysis (4 equivalents NaOH, 24 h) induces ketol rearrangement to form 17β-hydroxy-16-ketone (6a) .

Reduction and Glucuronidation

4,16α-Dibromoestrone serves as a precursor for estriol and its glucuronides:

  • Sodium Borohydride Reduction : The 17-ketone group in intermediate 4a is reduced to a 17β-hydroxyl group using NaBH₄ and PdCl₂, yielding estriol (3,16α,17β-trihydroxyestra-1,3,5(10)-triene) in >85% yield .

  • Glucuronidation : Reaction of 4,16α-Dibromoestrone with methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate (Ag₂CO₃ catalyst) regioselectively forms the 16-monoglucuronide .

Table 2: Physicochemical Properties of 4,16α-Dibromoestrone

PropertyValue
Molecular FormulaC₁₈H₂₀Br₂O₂
Molecular Weight428.16 g/mol
Boiling Point489.4°C
Density1.63 g/cm³
Flash Point249.8°C

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing effect of the pyridine-like nitrogen in estrone’s A-ring activates brominated positions for substitution .

  • Carbocation Stability : During reduction, palladium stabilizes transient carbocations, favoring 17β-hydroxyl formation8.

Aplicaciones Científicas De Investigación

Chemistry

4,16a-Dibromoestrone serves as a reference standard in pharmaceutical testing and is utilized as a reagent in organic synthesis. Its unique structure allows chemists to explore various reaction pathways and synthesize other compounds.

Biology

In biological research, this compound is used to study protein interactions and functions within cellular systems. It aids in proteomics research by providing insights into how proteins behave in the presence of estrogenic compounds.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Hormone Replacement Therapy : Due to its estrogenic properties, it may assist in alleviating symptoms associated with menopause.
  • Cancer Treatment : Studies have explored its role in targeting estrogen receptor-positive cancers, such as breast cancer. Its mechanism involves binding to estrogen receptors, influencing cellular growth and apoptosis.

Industrial Applications

In the pharmaceutical industry, this compound is employed in the production of various estrogenic compounds. It acts as an intermediate in synthesizing other pharmaceuticals, contributing to the development of medications aimed at hormone-related conditions.

Case Study 1: Hormonal Effects on Cancer Cells

A study published in Cancer Research examined the effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in significant inhibition of cell proliferation through apoptosis induction. The study demonstrated that this compound effectively disrupted microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Case Study 2: Estrogen Receptor Interaction

In another investigation focusing on hormone replacement therapy, researchers explored how this compound interacts with estrogen receptors in human cells. The results showed a dose-dependent increase in receptor activation, suggesting its potential utility as a therapeutic agent for menopausal symptoms.

Data Table: Summary of Applications and Findings

Application AreaDescriptionKey Findings
ChemistryReference standard and reagent for organic synthesisFacilitates exploration of reaction pathways
BiologyStudies protein interactions and cellular functionsAids in understanding protein behavior under estrogenic influence
MedicinePotential use in hormone replacement therapy and cancer treatmentInduces apoptosis in cancer cells; activates estrogen receptors
IndustrialIntermediate for synthesizing other pharmaceuticalsContributes to developing medications for hormone-related conditions

Mecanismo De Acción

The mechanism of action of 4,16a-Dibromoestrone involves its interaction with estrogen receptors in the cells of responsive tissues, such as female organs, breasts, hypothalamus, and pituitary . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements of genes . This interaction regulates the expression of specific genes, leading to the compound’s estrogenic effects.

Comparación Con Compuestos Similares

4,16a-Dibromoestrone is similar to other brominated derivatives of estrone, such as 16α-bromo-16β-bromo-estrone and 16,16-dibromoestrone . this compound is unique due to its specific bromination pattern, which imparts distinct biological and chemical properties. Other similar compounds include:

  • 16α-Bromo-estrone
  • 16β-Bromo-estrone
  • 16,16-Dibromoestrone

These compounds share similar structural features but differ in their bromination patterns and resulting biological activities .

Actividad Biológica

4,16a-Dibromoestrone is a halogenated derivative of estrone, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

This compound can be synthesized through various methods involving bromination of estrone derivatives. The introduction of bromine at the 4 and 16a positions alters the compound's interaction with biological targets, particularly estrogen receptors. Bromination enhances lipophilicity, which may influence its potency as a therapeutic agent.

Biological Activity

Estrogen Receptor Interaction:
this compound exhibits significant binding affinity to estrogen receptors (ERs), which play crucial roles in various physiological processes. Studies have shown that halogenated estrogens can modulate ER-mediated gene expression, potentially leading to both therapeutic and adverse effects.

Inhibition of Steroid Sulfatase:
Research indicates that this compound may act as an inhibitor of steroid sulfatase (STS), an enzyme involved in the metabolism of estrogens. Inhibition of STS can reduce estrogen levels in tissues, which is beneficial in hormone-dependent cancers. For instance, compounds similar to this compound have demonstrated potent STS inhibition in vitro with IC50 values ranging from 0.1 to 1 µM .

Antiproliferative Effects:
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably, it showed cytotoxicity against hormone-dependent cancer cells such as MCF-7 and T47-D. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry assays .

Case Studies

  • Cell Line Studies:
    A study evaluating the effects of various brominated estrogens found that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value around 6.67 µM. Flow cytometry indicated a G0/G1 phase arrest in treated cells .
  • Animal Studies:
    In animal models, administration of this compound resulted in significant changes in tissue distribution patterns compared to non-brominated estrogens. For example, higher concentrations were observed in estrogen-responsive tissues such as the uterus and ovaries, suggesting enhanced bioavailability and receptor-mediated uptake .

Structure-Activity Relationships

The biological activity of this compound is heavily influenced by its structural features:

  • Bromine Substitution: The presence of bromine at the 4 and 16a positions increases binding affinity for ERs compared to estrone.
  • Lipophilicity: Increased lipophilicity due to halogenation may enhance cellular uptake and retention within target tissues.
  • Cyclic Modifications: Variations in the steroid framework can lead to diverse biological profiles; thus, further modifications may yield compounds with improved selectivity and efficacy against specific targets.

Propiedades

IUPAC Name

(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALNGSHUZXVAOU-BUSPIDHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.